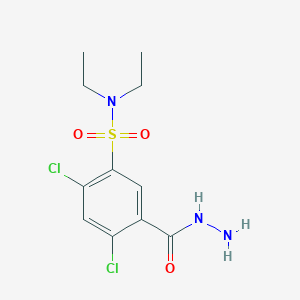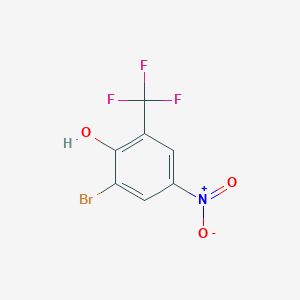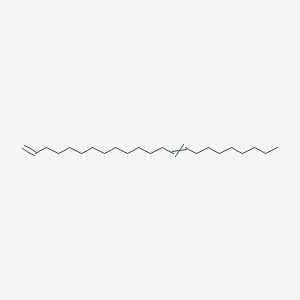![molecular formula C10H14 B14328637 1-Methylidenespiro[3.5]non-6-ene CAS No. 106813-75-6](/img/structure/B14328637.png)
1-Methylidenespiro[3.5]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylidenespiro[3.5]non-6-ene is a spiro compound characterized by a unique structure where two cyclic rings are fused at a common carbon atom. This compound is of interest due to its unique conformational features, structural complexity, and rigidity, making it a promising candidate in various fields of chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylidenespiro[3.5]non-6-ene typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through the Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylidenespiro[3.5]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the spiro structure.
Applications De Recherche Scientifique
1-Methylidenespiro[3.5]non-6-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Methylidenespiro[3.5]non-6-ene involves its interaction with molecular targets through its unique spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spiro structure and have biological activities, including diuretic and antiandrogenic properties.
Indeno[1,2-b]quinoxalines: These spiro compounds are used in drug discovery due to their structural complexity and biological activities.
Uniqueness
1-Methylidenespiro[3.5]non-6-ene is unique due to its specific spiro structure, which provides distinct conformational features and rigidity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
106813-75-6 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
3-methylidenespiro[3.5]non-7-ene |
InChI |
InChI=1S/C10H14/c1-9-5-8-10(9)6-3-2-4-7-10/h2-3H,1,4-8H2 |
Clé InChI |
XEYSFVZNPRPYFX-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC12CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
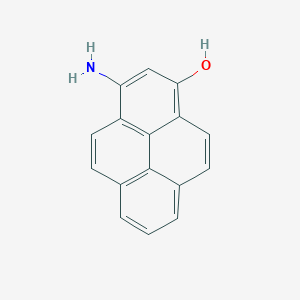
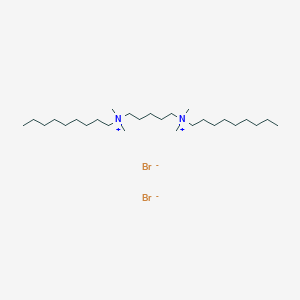
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
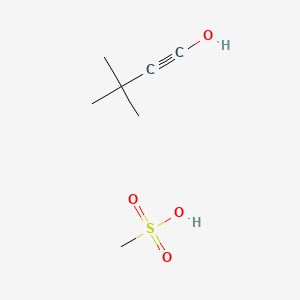
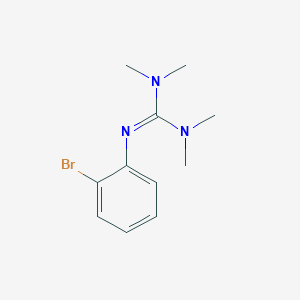
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
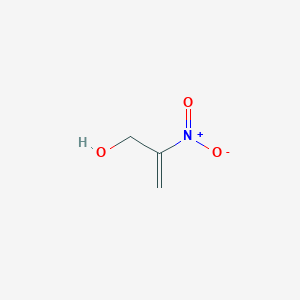
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
